molecular formula C9H8BrIO2 B8212938 Methyl 2-(5-bromo-2-iodophenyl)acetate

Methyl 2-(5-bromo-2-iodophenyl)acetate

Cat. No.: B8212938
M. Wt: 354.97 g/mol
InChI Key: LFJLRIOTNNNANK-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-iodophenyl)acetate is an organic compound with the molecular formula C9H8O2BrI and a molecular weight of 354.97 g/mol . It is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-bromo-2-iodophenyl)acetate can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination and iodination of precursor compounds, followed by esterification to form the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-iodophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl acetates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Methyl 2-(5-bromo-2-iodophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-2-iodophenyl)acetate involves its reactivity towards various chemical reagents. The presence of bromine and iodine atoms makes it a versatile intermediate for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-bromo-2-iodophenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for synthesizing a wide range of organic compounds .

Properties

IUPAC Name

methyl 2-(5-bromo-2-iodophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJLRIOTNNNANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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